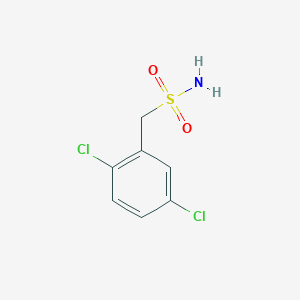

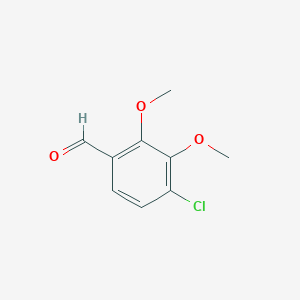

(5R,6S)-6-methyl-5-nitropiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5R,6S)-6-Methyl-5-nitropiperidin-2-on ist eine chemische Verbindung, die zur Klasse der Piperidinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Stereochemie aus, mit spezifischen Konfigurationen an den 5. und 6. Positionen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5R,6S)-6-Methyl-5-nitropiperidin-2-on beinhaltet typischerweise die Nitrierung eines Piperidinon-Vorläufers. Eine gängige Methode beinhaltet die Verwendung von Salpetersäure und Essigsäureanhydrid als Nitrierungsmittel unter kontrollierten Temperaturbedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Im industriellen Umfeld kann die Produktion von (5R,6S)-6-Methyl-5-nitropiperidin-2-on mit Hilfe von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Methode gewährleistet eine bessere Kontrolle über die Reaktionsparameter, was zu höheren Ausbeuten und Reinheiten führt. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen steigert die Effizienz des Produktionsprozesses weiter.

Analyse Chemischer Reaktionen

Reaktionstypen

(5R,6S)-6-Methyl-5-nitropiperidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.

Oxidation: Oxidationsmittel können die Methylgruppe in eine Carbonsäure umwandeln.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)-Katalysator.

Substitution: Natriumhydrid (NaH), Alkylhalogenide.

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Wichtigste gebildete Produkte

Reduktion: (5R,6S)-6-Methyl-5-aminopiperidin-2-on.

Substitution: Verschiedene substituierte Piperidinone, abhängig vom verwendeten Nucleophil.

Oxidation: (5R,6S)-6-Carboxy-5-nitropiperidin-2-on.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5R,6S)-6-Methyl-5-nitropiperidin-2-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Stereochemie macht es wertvoll für die Entwicklung chiraler Katalysatoren und Liganden.

Biologie

Die Verbindung hat in biologischen Studien, insbesondere in der Entwicklung von Enzyminhibitoren, großes Potenzial gezeigt. Ihre Fähigkeit, mit spezifischen Enzymen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin werden Derivate von (5R,6S)-6-Methyl-5-nitropiperidin-2-on auf ihre antimikrobiellen und krebshemmenden Eigenschaften untersucht. Die Fähigkeit der Verbindung, bestimmte biologische Pfade zu hemmen, ist von großem Interesse.

Industrie

Industriell wird (5R,6S)-6-Methyl-5-nitropiperidin-2-on bei der Produktion von Spezialchemikalien und Pharmazeutika verwendet. Seine Reaktivität und Stabilität machen es für verschiedene Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von (5R,6S)-6-Methyl-5-nitropiperidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um ein Amin zu bilden, das dann mit Enzymen oder Rezeptoren interagiert. Diese Interaktion kann spezifische Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen der Verbindung führt.

Wirkmechanismus

The mechanism of action of 2-Piperidinone, 6-methyl-5-nitro-, (5R,6S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form amines, which can interact with biological targets such as enzymes or receptors. The piperidine ring structure allows for various interactions with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5R,6S)-6-Methyl-5-aminopiperidin-2-on

- (5R,6S)-6-Carboxy-5-nitropiperidin-2-on

- (5R,6S)-6-Methyl-5-hydroxypiperidin-2-on

Einzigartigkeit

Was (5R,6S)-6-Methyl-5-nitropiperidin-2-on von ähnlichen Verbindungen unterscheidet, ist seine spezifische Nitrogruppenkonfiguration. Diese Konfiguration verleiht einzigartige Reaktivitäts- und Interaktionsprofile, was sie in verschiedenen Forschungs- und industriellen Anwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C6H10N2O3 |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

(5R,6S)-6-methyl-5-nitropiperidin-2-one |

InChI |

InChI=1S/C6H10N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |

InChI-Schlüssel |

MUHPYNBSHDXJEG-CRCLSJGQSA-N |

Isomerische SMILES |

C[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-] |

Kanonische SMILES |

CC1C(CCC(=O)N1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)

![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)

![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)

![(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)

![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)

![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)

![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)